5-(4-bromophenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, an ethylsulfanyl group, and a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactionsThe pyrimidoquinoline core can be constructed via a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives .
Scientific Research Applications
5-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties, such as anticancer or antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives and compounds with bromophenyl or ethylsulfanyl groups. Examples include:
5-alkyl[3,4-c]thienopyrrole-4,6-dione-based polymers: These compounds share a similar core structure and have applications in materials science.
Stereospecific functionalizations of boronic esters: These compounds undergo similar types of chemical reactions and have applications in asymmetric synthesis.
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H18BrN3O2S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C19H18BrN3O2S/c1-2-26-19-22-17-16(18(25)23-19)14(10-6-8-11(20)9-7-10)15-12(21-17)4-3-5-13(15)24/h6-9,14H,2-5H2,1H3,(H2,21,22,23,25) |
InChI Key |
YXIOWULYFOCLPX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.